2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid
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Overview
Description
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a synthetic organic compound that features a piperidine ring, a furan ring, and an acetic acid moiety. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid typically involves multiple steps:
Protection of the amine group: The piperidine ring’s amine group is protected using the Boc group.
Formation of the acetic acid moiety: This can be achieved through various methods, such as the reaction of a furan derivative with a suitable acetic acid precursor.
Coupling reactions: The protected piperidine and the furan-acetic acid derivative are coupled under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The acetic acid moiety can be reduced to an alcohol under suitable conditions.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Acidic conditions using TFA (trifluoroacetic acid) or HCl (hydrochloric acid).
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Free amine derivatives after Boc deprotection.
Scientific Research Applications
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a building block for biologically active compounds.
Medicine: Possible applications in drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: Similar structure but without the Boc protecting group.
2-(4-Boc-aminopiperidin-1-yl)-2-(thiophen-2-yl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is unique due to the presence of both the Boc-protected piperidine and the furan ring, which can impart specific chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O5 |
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Molecular Weight |
324.37 g/mol |
IUPAC Name |
2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)10-6-7-18(12(17)9-10)13(14(19)20)11-5-4-8-22-11/h4-5,8,10,12-13H,6-7,9,17H2,1-3H3,(H,19,20) |
InChI Key |
WMOGQJKZFVTDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CC=CO2)C(=O)O |
Origin of Product |
United States |
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